

An In-depth Technical Guide to Endrin Ketone (CAS Number: 53494-70-5)

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Compound of Interest

Compound Name: *Endrin ketone*

Cat. No.: *B8078368*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin ketone, with the CAS number 53494-70-5, is a significant transformation product of the organochlorine pesticide endrin.[1][2][3] It is not produced commercially but is formed in the environment through the degradation of endrin, primarily via photolysis and microbial action.[1][4] Due to the persistence and toxicity of its parent compound, endrin, which has been banned in many countries, the study of **endrin ketone** is crucial for environmental monitoring, toxicology, and risk assessment. This guide provides a comprehensive overview of the chemical and physical properties, synthesis and formation, metabolism, toxicity, and analytical methodologies related to **endrin ketone**.

Chemical and Physical Properties

Endrin ketone is a solid, white, and almost odorless substance. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ Cl ₆ O	
Molecular Weight	380.9 g/mol	
Appearance	White solid	
Melting Point	285 °C	
Boiling Point	Decomposes above 200°C (as Endrin)	
Water Solubility	Data not available	
Log Kow (Octanol-Water Partition Coefficient)	4.99 (calculated)	
Vapor Pressure	Data not available	
Henry's Law Constant	2.02x10 ⁻⁸ atm-m ³ /mol	

Synthesis and Formation

Endrin ketone is primarily formed from its parent compound, endrin, through environmental degradation processes.

Photochemical Formation

The primary route of **endrin ketone** formation is the photoisomerization of endrin when exposed to sunlight or artificial ultraviolet radiation. In intense summer sunlight, the half-life for this conversion can be as short as 5 to 9 days.

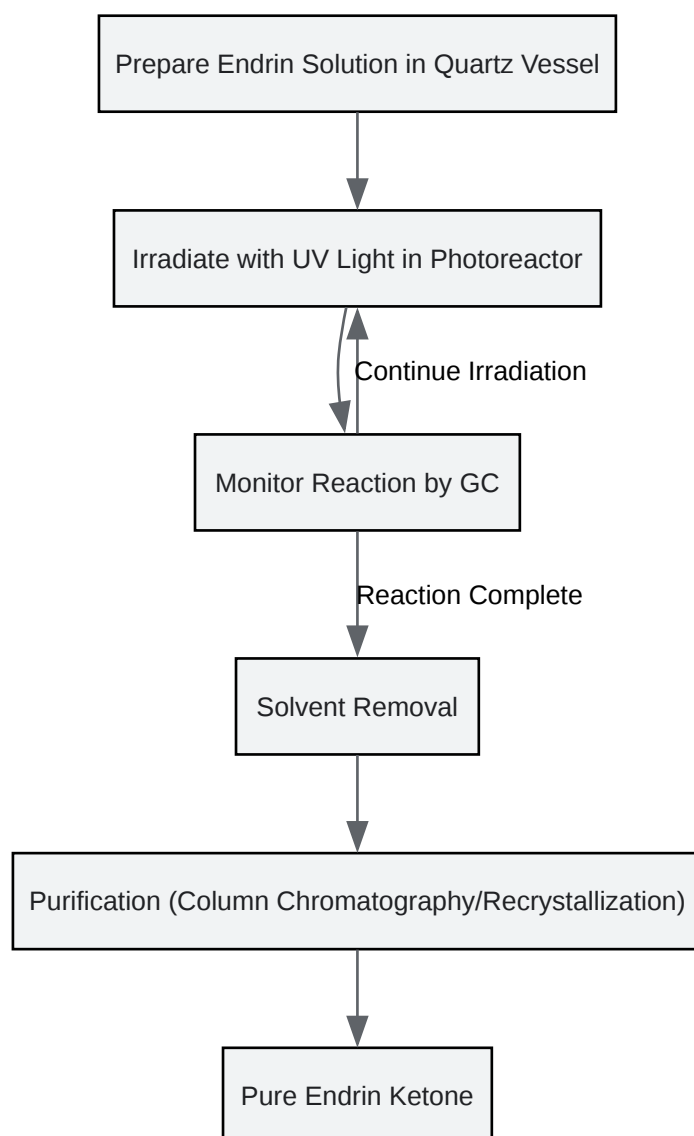
Experimental Protocol: General Photochemical Synthesis

A general laboratory procedure for the photochemical conversion of endrin to **endrin ketone** can be adapted from standard photochemical reaction setups.

- **Solution Preparation:** Prepare a solution of endrin in a suitable organic solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel to allow for UV light penetration.

- **Irradiation:** Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp) that emits in the appropriate wavelength range to induce isomerization. The reactor should have a cooling system to maintain a constant temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by periodically taking aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the endrin peak and the appearance of the **endrin ketone** peak.
- **Work-up and Purification:** Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure **endrin ketone**.

Logical Workflow for Photochemical Synthesis



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Caption: General workflow for the photochemical synthesis of **endrin ketone**.

Microbial Degradation

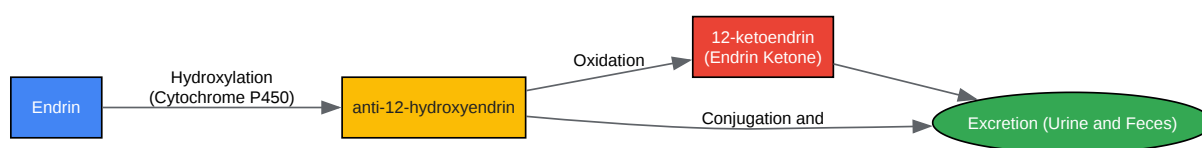
Certain microorganisms in soil and sediment can transform endrin into **endrin ketone**, particularly under anaerobic (low-oxygen) conditions. This biodegradation pathway is a significant contributor to the presence of **endrin ketone** in these environments.

Metabolism and Toxicokinetics

While specific studies on the toxicokinetics of **endrin ketone** are limited, information can be inferred from the metabolism of its parent compound, endrin. Endrin is metabolized in mammals, primarily in the liver, by cytochrome P450 enzymes.

The metabolism of endrin leads to several products, including anti-12-hydroxyendrin and subsequently 12-ketoendrin (**endrin ketone**). Both anti-12-hydroxyendrin and 12-ketoendrin are considered to be the main toxic metabolites of endrin. The formation of these metabolites is a detoxification pathway, but the intermediates themselves can be toxic.

Mammalian Metabolism of Endrin



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Caption: Simplified metabolic pathway of endrin to **endrin ketone** in mammals.

Toxicity

The toxicity of **endrin ketone** itself has not been as extensively studied as its parent compound, endrin. However, it is considered to be a toxic metabolite.

Toxicity Data	Value	Species	Reference
Acute Oral LD ₅₀	10 mg/kg	Rat	

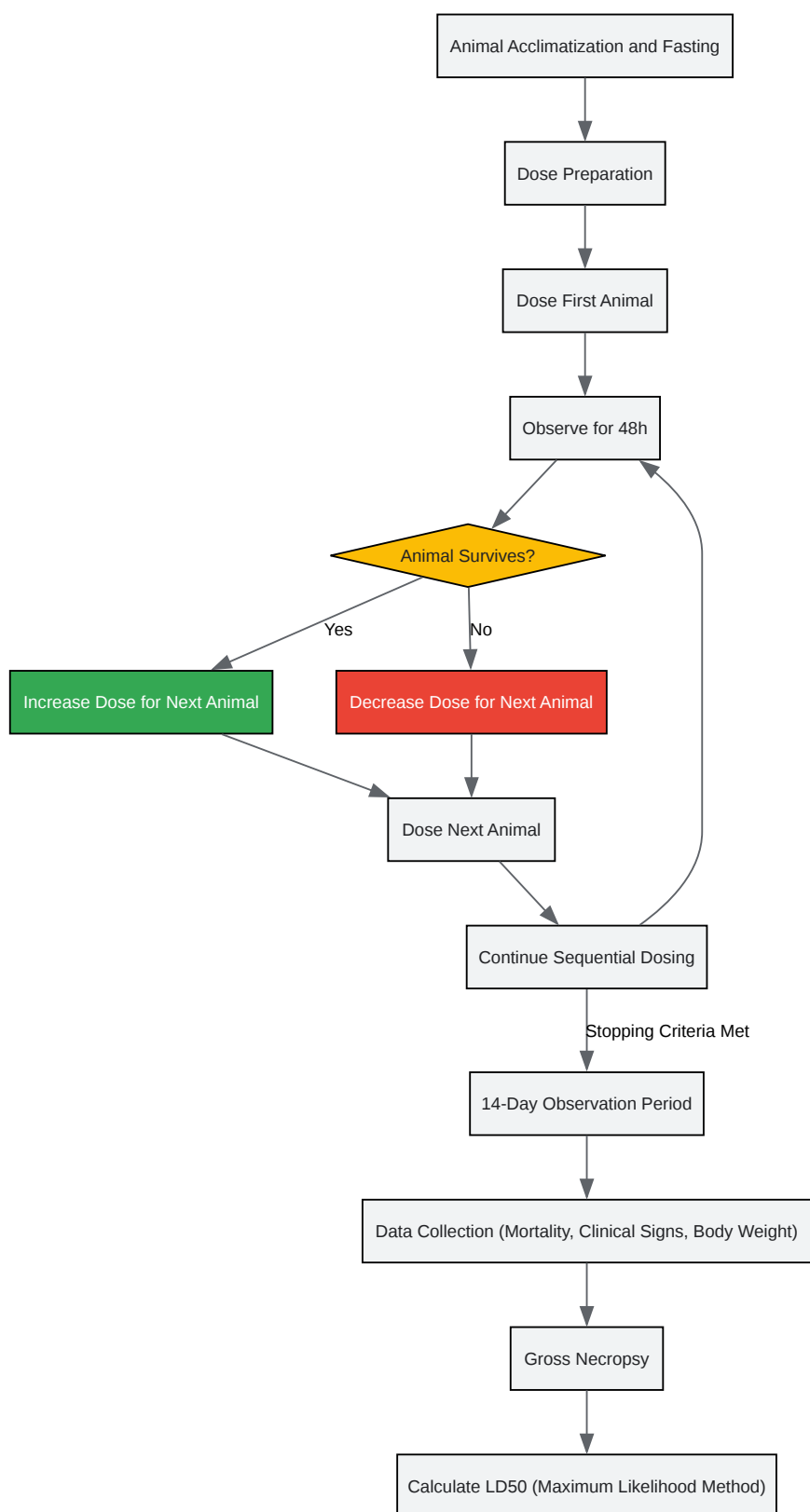
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

The following is a generalized protocol based on OECD Test Guideline 425 for determining the acute oral LD₅₀.

- **Animal Selection:** Use a single sex of a rodent species, typically female rats. The animals should be young adults of a standard strain and acclimatized to the laboratory conditions.

- **Housing and Feeding:** House the animals in appropriate cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Provide a conventional laboratory diet and unlimited drinking water. Fast the animals prior to dosing (e.g., overnight for rats).
- **Dose Preparation and Administration:** Prepare the test substance (**endrin ketone**) in a suitable vehicle (e.g., corn oil). Administer the substance in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.
- **Dosing Procedure:**
 - Dose the first animal at a level just below the best preliminary estimate of the LD₅₀.
 - If the first animal survives, dose the next animal at a higher dose. If the first animal dies, dose the next animal at a lower dose. The dose progression factor is typically 3.2.
 - Continue this sequential dosing, usually at 48-hour intervals, until the stopping criteria are met (e.g., a specified number of reversals in outcome).
- **Observations:** Observe the animals for mortality, clinical signs of toxicity, and changes in body weight. Pay special attention during the first 4 hours after dosing and then daily for at least 14 days.
- **Necropsy:** Perform a gross necropsy on all animals at the end of the study.
- **Data Analysis:** Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Experimental Workflow for Acute Oral Toxicity Testing



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Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Analytical Methodologies

The primary analytical method for the detection and quantification of **endrin ketone** is gas chromatography (GC), often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).

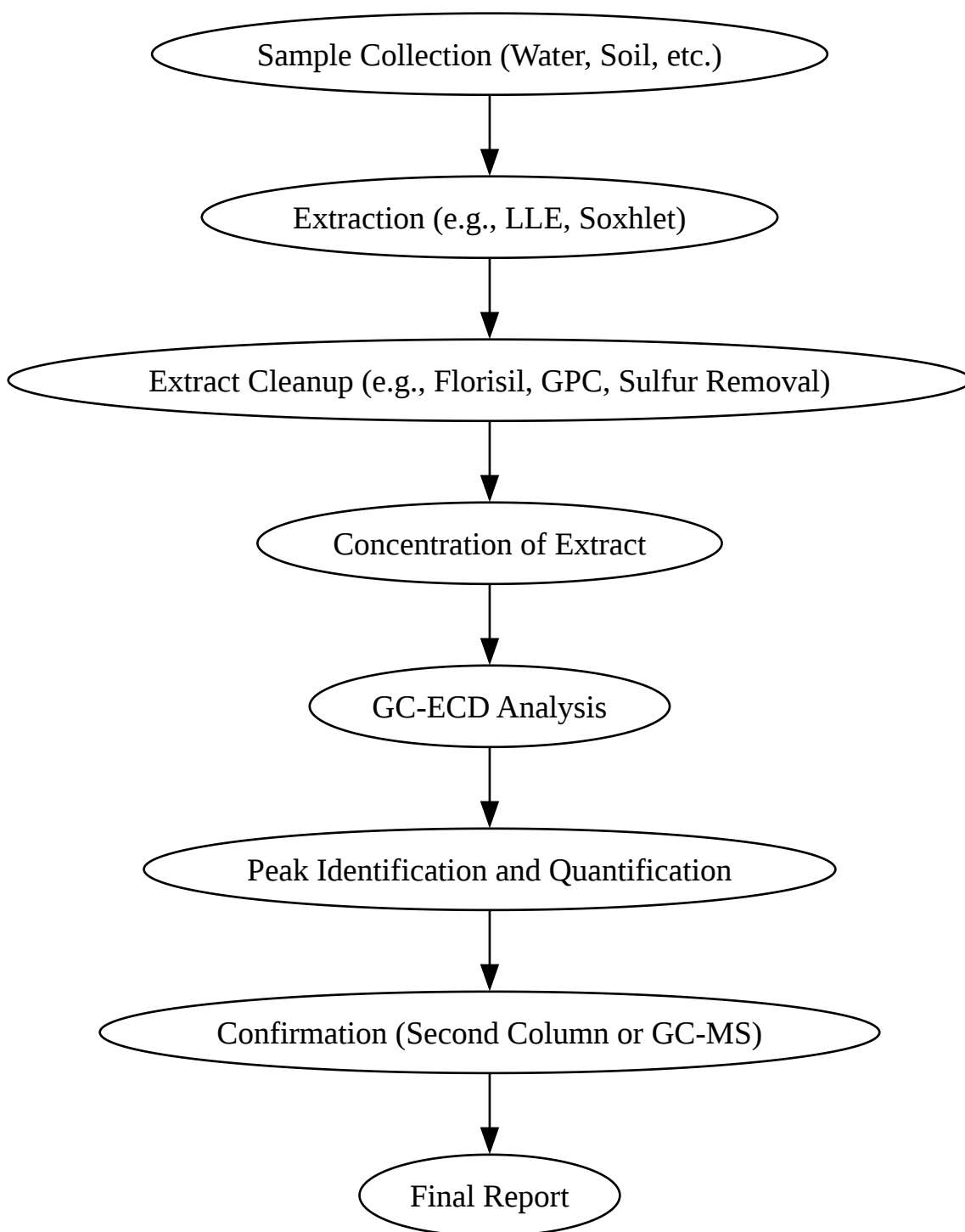
EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography

This method is widely used for the analysis of organochlorine pesticides, including **endrin ketone**, in various environmental matrices.

Experimental Protocol: EPA Method 8081B (Generalized)

- Sample Preparation and Extraction:
 - Aqueous Samples: Extract a 1 L sample with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).
 - Solid Samples (Soil, Sediment): Extract a 10-30 g sample with a suitable solvent mixture (e.g., hexane-acetone) using Soxhlet extraction (Method 3540), ultrasonic extraction (Method 3550), or pressurized fluid extraction (Method 3545).
- Extract Cleanup: The crude extract may contain interfering substances that need to be removed. Common cleanup techniques include:
 - Sulfur Removal (for sediment samples): Use copper powder or tetrabutylammonium sulfite (Method 3660).
 - Adsorption Chromatography: Use columns packed with Florisil (Method 3620), silica gel (Method 3630), or alumina (Method 3610) to separate the analytes from interfering compounds.
 - Gel Permeation Chromatography (GPC) (Method 3640): To remove high molecular weight interferences like lipids.
- Gas Chromatographic Analysis:

- Injection: Inject a small volume (e.g., 1-2 μ L) of the cleaned-up extract into the GC.
- Separation: Use a fused-silica capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms or DB-CLPesticides).
- Detection: Use an electron capture detector (ECD), which is highly sensitive to halogenated compounds like **endrin ketone**.
- Confirmation: Confirm the identity of any detected peaks on a second GC column with a different stationary phase or by GC-MS.
- Quantification: Quantify the concentration of **endrin ketone** using an external or internal standard calibration.



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